4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride
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Overview
Description
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride is a chemically synthesized compound renowned for its multifaceted applications in scientific research. Characterized by its unique structural components, this compound has garnered attention for its potential utility across various disciplines, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride typically involves the reaction between 4-Methyl-1,2,4-triazole and (2S)-pyrrolidine under controlled conditions. Key reaction parameters include precise temperature control, solvent selection, and catalysts to optimize yield and purity.
Industrial Production Methods: : Industrial production leverages batch or continuous flow techniques to maximize efficiency. Rigorous purification processes, such as crystallization or chromatography, are employed to ensure the compound's high-grade purity, vital for its diverse applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxo-derivatives.
Reduction: : Reduction reactions can transform the triazole ring into more saturated forms, potentially altering its reactivity and interaction with other molecules.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common with this compound, yielding various derivative compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Oxo-derivatives from oxidation.
Saturated triazole rings from reduction.
Various functionalized derivatives from substitution reactions.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound serves as a versatile intermediate, enabling the construction of complex molecules and facilitating the study of reaction mechanisms.
Biology: : In biological studies, it acts as a molecular probe, aiding in the investigation of biochemical pathways and the interaction with biological macromolecules.
Medicine: : The compound's potential pharmacological properties are explored in drug development, particularly for its effects on specific molecular targets associated with various diseases.
Industry: : Industrial applications include its role as a precursor in the manufacture of agrochemicals, dyes, and other specialized materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its triazole ring structure is particularly adept at binding to active sites, modulating the activity of these targets, and influencing biochemical pathways. The detailed molecular pathways often involve inhibition or activation of key enzymes, impacting cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives
Pyrrolidine-substituted triazoles
Methylated triazole compounds
Uniqueness: : Compared to its analogs, 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride exhibits distinctive reactivity patterns due to its specific substituent groups. These unique structural features enhance its binding affinity and specificity towards certain biological targets, distinguishing it in both research and practical applications.
There you have it, a detailed overview of 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride, from its synthesis to its scientific significance. What piqued your interest the most?
Properties
IUPAC Name |
4-methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMYZFXRANOOF-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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